molecular formula C7H14ClNO2 B1316116 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride CAS No. 42899-11-6

1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride

Cat. No. B1316116
CAS RN: 42899-11-6
M. Wt: 179.64 g/mol
InChI Key: VXBPZOLCIITMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is also known by other names, including 1,4-Dioxa-8-azaspiro[4.5]decane HCl and 4-piperidone ethylene ketal hydrochloride . The compound has a molecular weight of approximately 179.64 g/mol .


Molecular Structure Analysis

1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride consists of a spirocyclic ring system containing oxygen and nitrogen atoms. The compound’s structure includes a piperidine ring fused with a dioxane ring. The hydrochloride salt forms due to the protonation of the nitrogen atom in the piperidine ring. The 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

Mass Spectrometry Studies

1,4-Dioxa-8-azaspiro[4.5]decane has been studied through mass spectrometry. A mass spectrum analysis of the compound, also known as 4-ethylenedioxypiperidine, revealed a prominent peak at m/e 87, which led to the formulation of a mechanism for the formation of this fragment. Further evidence was obtained through deuterium labeling, contributing to the understanding of its molecular structure and fragmentation mechanisms (Solomons, 1982).

Nonlinear Optical Materials

A derivative of 1,4-Dioxa-8-azaspiro[4.5]decane, specifically 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been identified as a promising organic material for nonlinear optical devices. Studies on its purification, single crystal growth, characterization, and optical properties, including second harmonic generation, have demonstrated its potential application in devices like frequency doublers for laser diodes in the blue region (Kagawa et al., 1994).

Spectral Characterization and Antibacterial Evaluation

1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and subjected to spectral characterization through various analytical techniques. These compounds were also evaluated for their antibacterial activity against several bacterial species, revealing significant in vitro antibacterial potential in some compounds (Natarajan et al., 2021).

Environmental Applications

A study on the removal efficiency of a polymer based on 1,4-Dioxa-8-azaspiro[4.5]decane for water-soluble carcinogenic azo dyes and aromatic amines highlighted its potential in environmental applications. The polymer showed high efficiency in removing azo dyes from solutions, indicating its usefulness in treating water contaminated with such dyes (Akceylan et al., 2009).

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-3-8-4-2-7(1)9-5-6-10-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBPZOLCIITMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585036
Record name 1,4-Dioxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride

CAS RN

42899-11-6
Record name 1,4-Dioxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
Reactant of Route 2
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 3
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 4
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 5
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 6
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride

Citations

For This Compound
3
Citations
F Popa, P Lameiras, E Henon… - Canadian Journal of …, 2011 - cdnsciencepub.com
Starting from 4-piperidone monohydrate hydrochloride (or the hydrochloride of its ethylene ketal) alone, otherwise in tandem with a C-2-substituted 2-aminopropane-1,3-diol (“serinol”) …
Number of citations: 7 cdnsciencepub.com
F Popa, P Lameiras, O Moldovan, M Tomoaia-Cotisel… - Tetrahedron, 2012 - Elsevier
The iterative chemoselective amination of cyanuric chloride to dimers of new G-2 dendritic N-substituted-2,4,6-triamino-s-triazines (melamines) having C-2-substituted 2-aminopropane-…
Number of citations: 12 www.sciencedirect.com
F Popa, I Simioanca, M Pintea… - STUDIA …, 2008 - … NR. 1, CLUJ-NAPOCA RO-3400 …
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.